molecular formula C18H21N3O3S B3478247 N-[4-(pyridin-2-ylsulfamoyl)phenyl]cyclohexanecarboxamide

N-[4-(pyridin-2-ylsulfamoyl)phenyl]cyclohexanecarboxamide

Cat. No.: B3478247
M. Wt: 359.4 g/mol
InChI Key: KSBHKBBNKQQBMW-UHFFFAOYSA-N
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Description

N-[4-(pyridin-2-ylsulfamoyl)phenyl]cyclohexanecarboxamide is a chemical compound that belongs to the class of sulfonamides It is characterized by the presence of a pyridine ring, a sulfonamide group, and a cyclohexane carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(pyridin-2-ylsulfamoyl)phenyl]cyclohexanecarboxamide typically involves the following steps:

    Formation of the Sulfonamide Intermediate: The reaction begins with the sulfonation of 4-aminopyridine to form 4-(pyridin-2-ylsulfamoyl)aniline.

    Coupling with Cyclohexanecarboxylic Acid: The intermediate is then coupled with cyclohexanecarboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[4-(pyridin-2-ylsulfamoyl)phenyl]cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The pyridine ring can be oxidized to form N-oxides.

    Reduction: The sulfonamide group can be reduced to the corresponding amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

N-[4-(pyridin-2-ylsulfamoyl)phenyl]cyclohexanecarboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial agent due to its sulfonamide moiety.

    Materials Science: It can be used in the synthesis of advanced materials with specific electronic or optical properties.

    Biological Studies: It is studied for its interactions with biological macromolecules and potential therapeutic effects.

Mechanism of Action

The mechanism of action of N-[4-(pyridin-2-ylsulfamoyl)phenyl]cyclohexanecarboxamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to antimicrobial or other therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(pyridin-2-ylsulfamoyl)phenyl]acetamide: Similar structure but with an acetamide group instead of a cyclohexanecarboxamide moiety.

    N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide: Contains a pyrimidine ring instead of a pyridine ring.

Uniqueness

N-[4-(pyridin-2-ylsulfamoyl)phenyl]cyclohexanecarboxamide is unique due to the presence of the cyclohexanecarboxamide moiety, which can impart different physicochemical properties and biological activities compared to its analogs.

Properties

IUPAC Name

N-[4-(pyridin-2-ylsulfamoyl)phenyl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3S/c22-18(14-6-2-1-3-7-14)20-15-9-11-16(12-10-15)25(23,24)21-17-8-4-5-13-19-17/h4-5,8-14H,1-3,6-7H2,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSBHKBBNKQQBMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-(pyridin-2-ylsulfamoyl)phenyl]cyclohexanecarboxamide
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N-[4-(pyridin-2-ylsulfamoyl)phenyl]cyclohexanecarboxamide

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